molecular formula C22H25NO B2488362 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide CAS No. 1023541-51-6

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide

Cat. No.: B2488362
CAS No.: 1023541-51-6
M. Wt: 319.448
InChI Key: KPALUINQRFAWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydronaphthalenyl group, and a cyclopentane carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 1,2,3,4-tetrahydronaphthalene, which is then subjected to a series of reactions to introduce the phenyl and cyclopentane carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other related compounds.

Properties

IUPAC Name

1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c24-21(22(15-6-7-16-22)18-11-2-1-3-12-18)23-20-14-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13,20H,6-8,10,14-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPALUINQRFAWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.